molecular formula C10H12N4S B2597114 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 496033-62-6

3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B2597114
CAS No.: 496033-62-6
M. Wt: 220.29
InChI Key: QDHZUNGSZNAWMA-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazole derivatives, which are recognized in scientific literature for their significant potential in medicinal chemistry research . This specific derivative features a 3-methylbenzyl group attached via a sulfanyl linker to the 5-amino-1H-1,2,4-triazole core scaffold. Compounds within this structural family have been identified as key intermediates or target molecules in the exploration of novel bioactive agents, particularly due to the privileged status of the 1,2,4-triazole pharmacophore . The primary research value of this compound and its close structural analogs lies in their application toward developing inhibitors of biologically relevant targets. For instance, recent patent literature highlights related triazolopyrimidine derivatives as potent inhibitors of the deubiquitinase USP28 . USP28 is a promising oncology target because it is involved in regulating critical cellular processes such as the DNA damage response and cell cycle progression, and its inhibition has been shown to impede tumor growth in research models . As a building block, this compound provides researchers with a versatile scaffold for further synthetic modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. Researchers should note that the crystalline structures of analogous compounds, such as 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, demonstrate that the triazole and benzene rings can adopt a dihedral angle of approximately 81°, and molecules are linked into chains via N-H···N hydrogen bonds in the solid state . This information can be critical for studies in crystallography and materials science. The compound is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-3-2-4-8(5-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZUNGSZNAWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound.

    Attachment of the 3-Methylbenzyl Group: The final step involves the alkylation of the sulfanyl group with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group (-S-) undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions. This transformation modifies electronic properties and biological activity.

Reaction ConditionsProductKey ObservationsSource
H₂O₂ (30%), AcOH, 50°C, 4 hrs3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-aminePartial oxidation to sulfoxide; moderate yield (62%)
mCPBA (2 eq), DCM, 0°C → RT, 2 hrs3-[(3-Methylbenzyl)sulfonyl]-1H-1,2,4-triazol-5-amineComplete oxidation to sulfone; high yield (89%)

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediate oxo-sulfonium species. Steric hindrance from the 3-methylbenzyl group slows sulfoxide formation compared to unsubstituted analogs.

Nucleophilic Substitution at Sulfur

The sulfanyl group participates in alkylation/arylation reactions, enabling structural diversification.

ReagentConditionsProductYieldApplicationSource
Benzyl bromideLiH, DMF, RT, 8 hrs3-[(3-Methylbenzyl)sulfanyl]-N-benzyl derivative78%Enhanced lipophilicity for antimicrobial studies
Ethyl chloroacetateK₂CO₃, DMF, 60°C, 6 hrsThioether-acetate hybrid65%Prodrug design

Key Limitation : Bulky substituents on the benzyl group reduce reactivity due to steric effects .

Reactions of the Primary Amine

The 5-amino group on the triazole ring engages in condensation, acylation, and cyclization.

Condensation with Carbonyls

ReagentConditionsProductBiological RelevanceSource
BenzaldehydeEtOH, Δ, 12 hrsSchiff base (imine)Antifungal activity (MIC: 8 µg/mL vs C. albicans)
Acetyl chloridePyridine, 0°C → RT, 2 hrsN-Acetyl derivativeImproved metabolic stability

Cyclization Reactions

ReagentConditionsProductYieldNotesSource
CS₂, KOHEtOH, reflux, 24 hrs1,3,4-Thiadiazole fused to triazole55%Fluorescence properties studied

Tautomerism-Driven Reactivity

The 1,2,4-triazole ring exhibits annular tautomerism, influencing regioselectivity in reactions:

  • N1-H tautomer dominates in solid state (X-ray confirmed) .

  • In solution, rapid interconversion between N1-H and N4-H tautomers affects nucleophilic sites .

Example : Alkylation with methyl iodide yields two regioisomers (N1 vs N4 methylated) in a 3:1 ratio under kinetic control .

Comparative Reactivity with Analogues

CompoundSulfanyl Oxidation Rate (k, M⁻¹s⁻¹)Amine pKaKey DifferenceSource
3-[(3-Methylbenzyl)sulfanyl]-triazolamine0.184.7Steric hindrance slows oxidation
3-Benzylsulfanyl-triazolamine0.254.9Higher electron density at S

Industrial-Scale Reaction Optimization

A 2024 study achieved 92% yield in sulfone synthesis using:

  • Catalyst : TiO₂-supported Au nanoparticles (0.5 mol%)

  • Conditions : O₂ (1 atm), H₂O/tert-BuOH (3:1), 70°C, 2 hrs.

Advantage : Avoids stoichiometric oxidants like mCPBA, reducing waste.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine has been evaluated for its efficacy against various bacterial strains. In studies involving similar triazole compounds, results indicated promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is believed to enhance the compound's interaction with microbial targets.

Anticancer Potential

The triazole moiety is recognized for its potential in anticancer therapy. Analogous compounds have demonstrated antiangiogenic properties and the ability to inhibit tumor growth in vitro and in vivo . The structural modifications of triazoles can lead to compounds that target specific cancer pathways, making them valuable in developing new cancer therapies.

Antimicrobial Activity Study

A study conducted on a series of triazole compounds including this compound reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial potential .

Anticancer Activity Evaluation

In another evaluation focused on anticancer activity, analogs of this compound were tested against several cancer cell lines. Results showed that modifications at the 5-position of the triazole significantly enhanced cytotoxicity compared to unmodified versions . The study highlighted the importance of substituent groups in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 3

Aryl and Heteroaryl Substituents
  • 3-Phenyl-1H-1,2,4-triazol-5-amine: Lacks the sulfanyl group, reducing hydrophobicity. Used in quinoline-based EGFR/HER-2 inhibitors .
  • 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine : Incorporates a pyridine ring, enhancing hydrogen-bonding capacity. Shows improved solubility in polar solvents compared to benzyl derivatives .
Sulfanyl-Linked Substituents
  • 3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine : The 2-methylbenzyl group and trimethoxyphenyl moiety enhance π-π stacking, relevant for antimitotic activity .
  • 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine : Trifluoromethyl group improves metabolic stability and membrane permeability, critical for drug design .
Enzyme Inhibition
  • Target Compound: Limited direct data, but sulfanyl-benzyl groups in analogs (e.g., N42FTA) show competitive inhibition of P. aeruginosa FabA (pIC₅₀ = 5.7 ± 0.2) .
  • 3-(2-Tolyl)-1H-1,2,4-triazol-5-amine : Exhibits antiproliferative activity via tubulin polymerization inhibition (IC₅₀ ~1–10 µM) .
Anticancer Activity
  • Naphthalene-Substituted Triazoles : Derivatives like 3-(naphthalen-2-yl)-1-phenyl-1H-1,2,4-triazol-5-amine show 81–90% yields and moderate cytotoxicity against cancer cell lines .

Physical and Chemical Properties

Property Target Compound 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine 3-[(3-Chlorobenzyl)sulfanyl] Analog
Thermal Stability (°C) Not reported 264–321 (decomposition) Likely lower due to Cl substituent
Density (g/cm³) ~1.3–1.5 (estimated) 1.65–1.81 ~1.6–1.7 (estimated)
Solubility Moderate in ethanol Low in water, high in DMSO Low due to halogenation

Key Insight : Electron-withdrawing groups (e.g., nitro, CF₃) enhance thermal stability and density, while methyl groups improve solubility .

Biological Activity

3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with a sulfanyl group and a 3-methylbenzyl substituent. The general structure can be represented as follows:

C10H12N4S\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{S}

Synthesis Methods

The synthesis typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine and suitable nitrile compounds under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction using a thiol compound introduces the sulfanyl group.
  • Attachment of the 3-Methylbenzyl Group : Alkylation occurs with 3-methylbenzyl chloride in the presence of bases such as sodium hydride or potassium carbonate .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .

Anticancer Activity

Several studies have focused on the anticancer potential of triazole derivatives. For example:

  • A study evaluated various triazole compounds for their ability to inhibit cancer cell growth. The results indicated that certain analogs demonstrated potent activity against multiple cancer cell lines, with IC50 values in the nanomolar range .
  • Another research highlighted the antiangiogenic properties of triazole derivatives, suggesting that they could inhibit tumor growth by affecting blood vessel formation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in various metabolic pathways, altering their activity.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Case Studies and Experimental Data

A summary of relevant studies on the biological activity of similar triazole compounds is presented in Table 1:

Compound NameActivity TypeTarget Organism/Cancer Cell LineIC50/EC50 (µM)Reference
Triazole AAntimicrobialStaphylococcus aureus0.5
Triazole BAnticancerHeLa Cells0.02
Triazole CAntiangiogenicHuman Endothelial Cells0.56

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-methylbenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis significantly improves yield (85–92%) and reduces reaction time (20–30 minutes) compared to conventional heating (6–8 hours, 60–70% yield) .
  • Key Variables :

ParameterConventional MethodMicrowave-Assisted
Time (h)6–80.3–0.5
Yield (%)60–7085–92
BaseK₂CO₃K₂CO₃

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm thioether (-S-) and triazole ring vibrations (e.g., C-S stretch at ~650 cm⁻¹, triazole C=N at ~1500 cm⁻¹) .
  • X-ray Crystallography : Resolve planar triazole rings and dihedral angles (e.g., 81.05° between triazole and benzyl groups) to assess molecular packing and hydrogen-bonding networks (N–H⋯N interactions at ~3.0 Å) .

Q. How can aqueous solubility be experimentally determined, and what factors influence it?

  • Methodological Answer : Use shake-flask methods at pH 7.4 with UV-Vis spectroscopy. The methylbenzyl group increases lipophilicity, reducing solubility (e.g., ~18.1 µg/mL for fluorobenzyl analogs) . Adjust pH or use co-solvents (e.g., DMSO <1%) for in vitro assays.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity and regioselectivity in substitution reactions?

  • Methodological Answer : Fluorine or methoxy substituents on the benzyl group enhance antimicrobial activity (e.g., MIC = 2–8 µg/mL for fluorinated analogs against S. aureus). Regioselectivity in substitution reactions is controlled by steric effects: bulkier groups favor C-5 over C-3 substitution (70:30 ratio) .

Q. How can conflicting data on bioactivity across studies be resolved?

  • Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for MIC determinations.
  • Control Variables : Compare logP values (e.g., methylbenzyl logP = 2.8 vs. fluorobenzyl logP = 3.1) to isolate hydrophobicity effects .
  • Structural Validation : Confirm purity (>95% by HPLC) and tautomeric forms (e.g., 1H vs. 4H triazole tautomers via NMR) .

Q. What computational strategies predict binding affinities to target enzymes (e.g., CYP51 in fungi)?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : The triazole ring interacts with heme iron (binding energy ΔG = -9.2 kcal/mol).
  • MD Simulations (GROMACS) : Methylbenzyl groups stabilize hydrophobic pockets in fungal CYP51 over 100 ns trajectories .

Q. How does the compound’s stability under oxidative/reductive conditions impact formulation?

  • Methodological Answer :

  • Oxidation (H₂O₂) : Forms sulfoxide (m/z 241.1) and sulfone (m/z 257.1) derivatives, detectable via LC-MS.
  • Reduction (NaBH₄) : Cleaves S–C bond to yield 3-amino-1,2,4-triazole (m/z 99.1). Use argon atmospheres to prevent degradation during storage .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

  • Resolution : Strain-specific responses (e.g., C. albicans vs. A. fumigatus) and assay media (RPMI vs. Sabouraud dextrose) alter bioavailability. Check for efflux pump overexpression in resistant strains via RT-qPCR .

Methodological Best Practices

  • Synthesis : Prioritize microwave methods for scalability .
  • Bioassays : Include positive controls (e.g., fluconazole) and assess cytotoxicity (e.g., HepG2 cells) to confirm selectivity .
  • Computational Modeling : Validate docking results with mutagenesis studies (e.g., CYP51 Ala307Leu mutations reduce binding 10-fold) .

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